Lysophosphatidylcholines

Description

Properties

IUPAC Name |

[(2R)-3-acetyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22NO7P/c1-9(12)16-7-10(13)8-18-19(14,15)17-6-5-11(2,3)4/h10,13H,5-8H2,1-4H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCNUMLMNKHWPZ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9008-30-4 | |

| Record name | Lysophosphatidylcholine, soybean | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009008304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysophosphatidylcholines | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Architectural Landscape of Lysophosphatidylcholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and biological significance of lysophosphatidylcholine (LPC). It is designed to serve as a foundational resource for professionals engaged in lipid research and the development of therapeutics targeting lipid-mediated pathways.

Core Molecular Structure

Lysophosphatidylcholine (LPC) is a class of glycerophospholipid derived from the hydrolysis of phosphatidylcholine.[1][2] Its structure is characterized by a central glycerol (B35011) backbone.[3] To this backbone, three key functional groups are attached:

-

A Phosphate (B84403) Group: Esterified at the sn-3 position of the glycerol molecule.[4]

-

A Choline Headgroup: Attached to the phosphate moiety, conferring a hydrophilic, polar nature to this end of the molecule.[4]

-

A Single Acyl Chain: Esterified at either the sn-1 or sn-2 position of the glycerol backbone. This fatty acid chain is hydrophobic and can vary significantly in length and degree of saturation.[3][4]

This amphipathic nature, with a polar headgroup and a nonpolar tail, is fundamental to LPC's biological activities, from its role as a signaling molecule to its influence on membrane structure.[5]

Isomeric Forms: sn-1 and sn-2 LPC

The position of the single fatty acid on the glycerol backbone gives rise to two primary isomers: 1-lysophosphatidylcholine (1-LPC or sn-1 LPC) and 2-lysophosphatidylcholine (B1209052) (2-LPC or sn-2 LPC).[6]

-

1-LPC (sn-1): The acyl chain is attached to the sn-1 position. This form is generated by the action of phospholipase A2 (PLA2) on phosphatidylcholine.[6]

-

2-LPC (sn-2): The acyl chain is attached to the sn-2 position, a product of phospholipase A1 (PLA1) activity.[6]

It is crucial to note that these isomers can interconvert via acyl migration. Under physiological conditions, an equilibrium mixture is rapidly established, typically consisting of about 90% 2-LPC and 10% 1-LPC, with a half-time of approximately 10 minutes.[7] This isomerization must be considered during experimental analysis.[7]

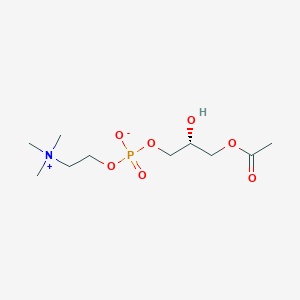

Below is a diagram illustrating the fundamental components of a lysophosphatidylcholine molecule.

Quantitative Data of Common LPC Species

The physicochemical properties of LPC molecules are dictated by the length and saturation of their acyl chain. This table summarizes key quantitative data for several common LPC species.

| LPC Species | Acyl Chain | Molecular Formula | Molecular Weight ( g/mol ) |

| LPC (14:0) | Myristoyl | C₂₂H₄₆NO₇P | 467.58 |

| LPC (16:0) | Palmitoyl | C₂₄H₅₀NO₇P | 495.62 |

| LPC (18:0) | Stearoyl | C₂₆H₅₄NO₇P | 523.68 |

| LPC (18:1) | Oleoyl | C₂₆H₅₂NO₇P | 521.66 |

| LPC (20:4) | Arachidonoyl | C₂₈H₅₀NO₇P | 547.67 |

| LPC (22:6) | Docosahexaenoyl | C₃₀H₅₀NO₇P | 571.69 |

Note: Data is compiled from various chemical supplier databases and may vary slightly based on the specific salt form.

LPC Signaling Pathways

Lysophosphatidylcholine is not merely a metabolic intermediate but a potent signaling molecule implicated in a wide array of physiological and pathological processes, including inflammation, atherosclerosis, and neurodegeneration.[3][5] It exerts its effects primarily through G-protein coupled receptors (GPCRs), although other mechanisms have been proposed.

The diagram below outlines a generalized signaling pathway initiated by LPC binding to a cognate GPCR.

Experimental Protocols

The accurate analysis of LPCs is critical for understanding their biological roles. This section details a standard methodology for the extraction and quantification of LPC isomers from biological samples using liquid chromatography-mass spectrometry (LC-MS).

Protocol: Isomer-Specific Quantification of LPC by RPLC-MS/MS

Objective: To separate and quantify sn-1 and sn-2 LPC isomers from a biological matrix (e.g., plasma).

1. Sample Preparation & Lipid Extraction (Folch Method): a. To 100 µL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) mixture containing an internal standard (e.g., LPC 17:0). b. Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation. c. Add 500 µL of 0.9% NaCl solution and vortex again for 1 minute. d. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases. e. Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette, avoiding the protein interface. f. Dry the collected organic phase under a gentle stream of nitrogen. g. Reconstitute the dried lipid extract in 100 µL of mobile phase B (e.g., 90:10 isopropanol:acetonitrile) for LC-MS analysis.

2. Chromatographic Separation: a. Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is essential for resolving the sn-1 and sn-2 isomers.[8][9] b. Column: C18 or C30 column with a particle size ≤ 1.8 µm. c. Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate. d. Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate. e. Gradient: A shallow gradient elution is typically required. For example, start at 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then re-equilibrate. sn-2 isomers generally elute earlier than their corresponding sn-1 counterparts.[8]

3. Mass Spectrometry Detection: a. Technique: Electrospray Ionization (ESI) coupled with a tandem mass spectrometer (MS/MS), such as a triple quadrupole or Q-TOF.[10] b. Ionization Mode: Positive ion mode is typically used for LPC detection, monitoring for the characteristic phosphocholine (B91661) headgroup fragment at m/z 184. c. Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. For each LPC species, monitor the transition from the parent ion [M+H]⁺ to the product ion⁺. d. Quantification: Construct a calibration curve using synthetic LPC standards of known concentrations. Normalize the peak area of each endogenous LPC species to the peak area of the internal standard.

Below is a diagram representing the workflow for this experimental protocol.

References

- 1. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 2. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases | MDPI [mdpi.com]

- 3. lipotype.com [lipotype.com]

- 4. researchgate.net [researchgate.net]

- 5. KR20200128656A - Lysophosphatidylcholine composition - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 8. Separation of isomeric lysophospholipids by reverse phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Separation and quantification of sn-1 and sn-2 fatty acid positional isomers in phosphatidylcholine by RPLC-ESIMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lysophosphatidylcholine (LPC) Synthesis and Metabolism Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholine (LPC) is a bioactive lipid molecule that serves as a key intermediate in the metabolism of phosphatidylcholine (PC), a major component of cellular membranes. Beyond its structural role, LPC is increasingly recognized as a critical signaling molecule involved in a myriad of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2][3] This technical guide provides a comprehensive overview of the core synthesis and metabolism pathways of LPC, with a focus on the enzymatic players, their kinetics, and the experimental methodologies used to study these processes.

Core Pathways of Lysophosphatidylcholine Synthesis and Metabolism

The cellular and circulating levels of LPC are tightly regulated through a dynamic interplay of synthesis and degradation pathways. The primary routes of LPC metabolism are summarized below.

LPC Synthesis

LPC is primarily generated through the hydrolysis of phosphatidylcholine (PC) by phospholipase A2 (PLA2) enzymes, which remove the fatty acid from the sn-2 position of the glycerol (B35011) backbone.[2][4][5] Another significant pathway for LPC production, particularly in the plasma, is mediated by lecithin-cholesterol acyltransferase (LCAT). This enzyme catalyzes the transfer of a fatty acid from the sn-2 position of PC to cholesterol, forming cholesteryl esters and LPC.[6]

LPC Catabolism and Remodeling

Once formed, LPC can be metabolized through several pathways:

-

Reacylation to PC (Lands Cycle): The most prominent pathway for LPC metabolism is its reacylation back to PC, a process catalyzed by lysophosphatidylcholine acyltransferases (LPCATs).[1][7] This reacylation, part of the Lands' cycle, allows for the remodeling of fatty acid chains on the PC backbone.[8]

-

Hydrolysis to Glycerophosphocholine (GPC): Lysophospholipases can hydrolyze the remaining fatty acid from LPC to produce glycerophosphocholine (GPC) and a free fatty acid.

-

Conversion to Lysophosphatidic Acid (LPA): Autotaxin (ATX), a lysophospholipase D, hydrolyzes the choline (B1196258) headgroup from LPC to generate lysophosphatidic acid (LPA), another potent signaling lipid.[1][9][10]

-

Transacylation: Two molecules of LPC can be converted to one molecule of PC and one molecule of GPC through a transacylation reaction catalyzed by lysophospholipase-transacylase.[9]

Signaling Pathways and Experimental Workflows

The intricate network of LPC synthesis and metabolism is best visualized through pathway diagrams.

Quantitative Data on LPC Metabolism

The following tables summarize key quantitative data related to the enzymes and concentrations of LPC.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km | Vmax | Source Organism/System | Reference |

| LPCAT3 | NBD-lyso-PC | 266.84 ± 3.65 µM | 39.76 ± 1.86 pmol/min/U | Recombinant Human | [10] |

| LPCAT3 | Arachidonoyl-CoA | 11.03 ± 0.51 µM | 39.76 ± 1.86 pmol/min/U | Recombinant Human | [10] |

| Prdx6 (LPCAT activity) | Lysophosphatidylcholine | 18 µM | 30 nmol/min/mg protein | Recombinant | [11] |

| Porcine Pancreatic PLA2 | Egg Yolk PC | ~1 mM | ~120 s⁻¹ | Porcine | [5] |

Table 2: Lysophosphatidylcholine Concentrations in Plasma/Serum

| Condition | LPC Species | Concentration | Subject | Reference |

| Healthy Individuals | Total LPC | 200 - 300 µM | Human | [12] |

| Healthy Individuals | Total LPC | 125 - 143 nmol/mL | Human | [13] |

| Cancer Patients | Total LPC | 207 ± 59 µM | Human | [12] |

| Obesity and Type 2 Diabetes | Various LPC species | Reduced | Human and Mouse | [14] |

| Alzheimer's Disease | Various LPC species | Increased | Human | [15] |

| Neonates (Day 0-1) | 16:0, 18:0, 18:1, 18:2-LPC | Significantly lower than adults | Human | [16] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of LPC metabolism. Below are outlines of key experimental protocols.

Protocol 1: Lipid Extraction from Plasma for LPC Analysis

This protocol is adapted from a single-step, chloroform-free extraction method.[17]

Materials:

-

Plasma sample

-

Acetonitrile:Isopropanol (2.5:1 v/v)

-

Saturated ammonium (B1175870) acetate (B1210297) solution

-

Internal standard (e.g., LPC 19:0)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a microcentrifuge tube, add 20 µL of plasma.

-

Add 192 µL of saturated ammonium acetate solution and 768 µL of the acetonitrile:isopropanol eluent containing the internal standard.

-

Vortex vigorously for 8 minutes at 2500 rpm.

-

Centrifuge at high speed for 10 minutes to pellet proteins.

-

Carefully collect the supernatant for LC-MS/MS analysis.

Protocol 2: Quantification of LPC by LC-MS/MS

This protocol provides a general framework for the quantification of LPC species using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Chromatographic Separation:

-

Inject the extracted lipid sample onto a suitable HPLC column (e.g., a C18 reversed-phase column).

-

Use a gradient elution with mobile phases appropriate for lipid separation (e.g., water with a small percentage of formic acid and acetonitrile/isopropanol mixtures).

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Utilize Multiple Reaction Monitoring (MRM) for targeted quantification of specific LPC species. The precursor ion for LPC is typically the [M+H]⁺ ion, and a characteristic product ion is m/z 184 (the phosphocholine (B91661) headgroup).[18]

-

-

Quantification:

-

Generate a calibration curve using a series of known concentrations of authentic LPC standards.

-

Calculate the concentration of each LPC species in the sample by comparing its peak area to the calibration curve and normalizing to the internal standard.

-

Protocol 3: Lysophosphatidylcholine Acyltransferase (LPCAT) Activity Assay

This protocol is based on a reversed-phase HPLC method for measuring LPCAT3 activity.[10]

Materials:

-

Enzyme source (e.g., purified recombinant LPCAT3 or microsomal fractions)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Fluorescently labeled lysophosphatidylcholine substrate (e.g., NBD-lyso-PC)

-

Acyl-CoA substrate (e.g., arachidonoyl-CoA)

-

Reaction termination solution (e.g., chloroform/methanol mixture)

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare a reaction mixture containing the enzyme source, assay buffer, and substrates in a total volume of 100 µL.

-

Initiate the reaction by adding the enzyme and incubate at the optimal temperature (e.g., 30°C for LPCAT3) for a specific time (e.g., 10 minutes).

-

Stop the reaction by adding the termination solution.

-

Separate the fluorescently labeled product (NBD-PC) from the substrate (NBD-lyso-PC) using reversed-phase HPLC.

-

Quantify the amount of product formed by measuring the fluorescence intensity and comparing it to a standard curve of the fluorescent product.

-

Calculate the enzyme activity, typically expressed as pmol or nmol of product formed per minute per mg of protein.

Protocol 4: Autotaxin (ATX) Activity Assay

This protocol utilizes a fluorogenic substrate for the continuous measurement of ATX activity.[19][20]

Materials:

-

Enzyme source (e.g., purified ATX, plasma, or cell culture supernatant)

-

Assay buffer

-

Fluorogenic ATX substrate (e.g., FS-3, an LPC analog with a fluorophore and a quencher)

-

Fluorometer or microplate reader with fluorescence capabilities

Procedure:

-

In a microplate well, combine the enzyme source with the assay buffer.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The cleavage of the substrate by ATX separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

The rate of fluorescence increase is directly proportional to the ATX activity.

-

Calculate the ATX activity by comparing the rate of the sample to a standard curve generated with known amounts of purified ATX.

Conclusion

The synthesis and metabolism of lysophosphatidylcholine are governed by a complex and highly regulated network of enzymes. Understanding these pathways is critical for elucidating the diverse biological roles of LPC and for the development of therapeutic strategies targeting LPC-related pathologies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this dynamic field. Further investigation into the specificities and regulation of the enzymes involved will undoubtedly uncover new insights into the intricate world of lipid metabolism and signaling.

References

- 1. Kinetic analysis of autotaxin reveals substrate-specific catalytic pathways and a mechanism for lysophosphatidic acid distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lecithin cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic analysis of lecithin:cholesterol acyltransferase activity toward discoidal HDL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrolysis of phosphatidylcholine in phosphatidylcholine-cholate mixtures by porcine pancreatic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel assay for measuring recombinant human lysophosphatidylcholine acyltransferase 3 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel lysophosphatidylcholine acyl transferase activity is expressed by peroxiredoxin 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plasma lyso-phosphatidylcholine concentration is decreased in cancer patients with weight loss and activated inflammatory status - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Plasma Lysophosphatidylcholine Levels Are Reduced in Obesity and Type 2 Diabetes | PLOS One [journals.plos.org]

- 15. Alterations in the Plasma Levels of Specific Choline Phospholipids in Alzheimer’s Disease Mimic Accelerated Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]

- 20. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]

The Crucial Role of Phospholipase A2 in the Production of Lysophosphatidylcholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic production of lysophosphatidylcholine (LPC) by phospholipase A2 (PLA2), a critical process implicated in a myriad of physiological and pathological signaling pathways. This document details the mechanisms of action, regulation, and classification of PLA2 enzymes, presents quantitative data, outlines experimental protocols for their study, and visualizes the core signaling cascades.

Introduction to Phospholipase A2 and Lysophosphatidylcholine

Phospholipase A2 (PLA2) enzymes represent a superfamily of lipolytic enzymes that catalyze the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids.[1] This reaction releases a free fatty acid and a lysophospholipid.[1] When the substrate is phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes, the resulting products are a free fatty acid and lysophosphatidylcholine (LPC).[2][3]

LPC is not merely a metabolic intermediate but a potent bioactive lipid mediator that influences a wide range of cellular processes, including cell proliferation, differentiation, inflammation, and apoptosis.[2] The production of LPC is tightly regulated and the dysregulation of PLA2 activity is associated with numerous inflammatory diseases, cardiovascular conditions, and neurological disorders.[3][4]

The Phospholipase A2 Superfamily

The PLA2 superfamily is diverse and is classified into several major types based on their structure, localization, and calcium dependency. The most extensively studied families in the context of LPC production are:

-

Secreted Phospholipase A2 (sPLA2): A family of low molecular weight, calcium-dependent enzymes that are secreted into the extracellular space.[5][6] They are involved in a variety of processes including digestion, host defense, and inflammation.[5][7]

-

Cytosolic Phospholipase A2 (cPLA2): These are larger, intracellular enzymes that are dependent on calcium for their translocation to the membrane.[5][8] cPLA2s show a preference for hydrolyzing phospholipids (B1166683) containing arachidonic acid at the sn-2 position, thereby initiating the eicosanoid signaling cascade.[5][7]

-

Calcium-Independent Phospholipase A2 (iPLA2): As their name suggests, these enzymes do not require calcium for their activity.[4][5] They are thought to be primarily involved in membrane remodeling and homeostasis.[4]

-

Lipoprotein-associated Phospholipase A2 (Lp-PLA2): Also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH), this enzyme is found in the circulation associated with lipoproteins, particularly low-density lipoprotein (LDL).[3][4] It hydrolyzes oxidized phospholipids on LDL, generating LPC and oxidized fatty acids, and is a key player in the pathogenesis of atherosclerosis.[3][9]

Mechanism of LPC Production by PLA2

The fundamental reaction catalyzed by PLA2 is the hydrolysis of the sn-2 acyl bond of a glycerophospholipid. The catalytic mechanism can vary between the different PLA2 families, but generally involves a catalytic dyad or triad (B1167595) of amino acid residues within the active site. For sPLA2s, a His-Asp dyad, coordinated with a calcium ion, activates a water molecule for nucleophilic attack on the ester carbonyl of the substrate.[7]

The overall reaction for the production of LPC from PC is depicted below:

Caption: General reaction catalyzed by Phospholipase A2.

Signaling Pathways Involving PLA2 and LPC

The production of LPC by PLA2 is a critical step in numerous signaling pathways. LPC itself can act as a signaling molecule, or it can be further metabolized to generate other potent lipid mediators such as lysophosphatidic acid (LPA) and platelet-activating factor (PAF).

LPC-Mediated Protein Kinase C (PKC) Activation

LPC can potentiate the activation of Protein Kinase C (PKC), a key enzyme in cellular signal transduction, often acting synergistically with diacylglycerol (DAG) and calcium.[2][10] This pathway is implicated in the activation of T-lymphocytes and other immune cells.[10][11]

Caption: LPC in the Protein Kinase C activation pathway.

Conversion of LPC to Other Bioactive Lipids

LPC can serve as a precursor for the synthesis of other important lipid mediators. For instance, lysophosphatidylcholine acyltransferase (LPCAT) can acylate LPC to reform PC in the Lands cycle, while autotaxin (ATX) can convert LPC to lysophosphatidic acid (LPA), a potent signaling molecule that acts through G-protein coupled receptors.[12]

Caption: Metabolic fate of LPC to LPA and PC.

Quantitative Data on PLA2 Activity and LPC Production

The activity of PLA2 and the resulting production of LPC can vary significantly depending on the enzyme isoform, substrate composition, and cellular conditions. The following tables summarize key quantitative data from the literature.

| PLA2 Isoform | Source | Substrate | Specific Activity (units/mg) | Reference |

| sPLA2-IIA | Human inflammatory fluids | Phospholipid vesicles | Variable, high in inflammation | [13] |

| cPLA2α | Human recombinant | Phosphatidylcholine vesicles | Not specified | [5] |

| iPLA2 | Rabbit cardiomyocytes | Endogenous membranes | Not specified | [14][15] |

| Lp-PLA2 | Human plasma | Oxidized LDL | Not specified | [3] |

| Bee Venom PLA2 | Apis mellifera | Lecithin (B1663433) emulsion | 200 - 3000 | [16] |

Table 1: Specific Activity of Various PLA2 Isoforms. Note: "units/mg" definition can vary between studies.

| Condition | Cell/Tissue Type | Fold Increase in LPC | Fold Increase in PLA2 Activity | Reference |

| Thrombin Stimulation (Normoxic) | Rabbit Cardiomyocytes | 1.5 | 2.0 - 2.5 (iPLA2) | [14][15] |

| Thrombin Stimulation (Hypoxic) | Rabbit Cardiomyocytes | 2.5 | No further increase | [14][15] |

| Symptomatic vs. Asymptomatic | Human Carotid Plaques | Higher in symptomatic | Higher in symptomatic | [9] |

Table 2: Changes in LPC Content and PLA2 Activity under Different Conditions.

| Analyte | Biological Matrix | Concentration Range | Reference |

| Total LPC | Human Plasma | 100 - 300 µM | [17] |

| LPC 16:0 | Human Carotid Plaques | Correlates with inflammation | [9] |

| LPC 18:0 | Human Carotid Plaques | Correlates with inflammation | [9] |

| LPC 18:1 | Human Carotid Plaques | Correlates with inflammation | [9] |

Table 3: Physiological and Pathophysiological Concentrations of LPC.

Experimental Protocols

The study of PLA2 and LPC requires robust and sensitive analytical methods. Below are detailed methodologies for key experiments.

Measurement of PLA2 Activity

Several assay formats are available to measure PLA2 activity, including fluorometric, titrimetric, and radioisotopic methods.

6.1.1. Fluorometric Assay for PLA2 Activity

This method utilizes a synthetic phospholipid substrate that releases a fluorescent product upon cleavage by PLA2.

-

Principle: Active PLA2 cleaves a thiophospholipid substrate, producing a lysothiophospholipid which reacts with a fluorogenic probe to generate a highly fluorescent product.[18]

-

Materials:

-

PLA2 Activity Assay Kit (e.g., Abcam ab273278 or Invitrogen EnzChek® E10217)[18][19]

-

Microplate reader with fluorescence detection (e.g., Ex/Em = 388/513 nm or 485/535 nm)[18][20]

-

96-well black microplates

-

Purified PLA2 standard (e.g., bee venom PLA2)

-

Biological samples (cell lysates, culture medium, etc.)

-

PLA2 Assay Buffer

-

-

Procedure:

-

Reagent Preparation: Prepare all reagents, including the PLA2 substrate and probe, according to the kit manufacturer's instructions.

-

Standard Curve: Prepare a standard curve using a known concentration range of purified PLA2 (e.g., 0-10 units/mL).[20]

-

Sample Preparation: Dilute biological samples in PLA2 Assay Buffer.

-

Assay Reaction:

-

Pipette 50 µL of standards, controls, and samples into individual wells of the microplate.

-

Add 10 µL of the PLA2 probe to each well.

-

Initiate the reaction by adding 40 µL of the PLA2 substrate to all wells except the background control (add 40 µL of assay buffer instead).

-

-

Measurement: Immediately measure the fluorescence in kinetic mode at 37°C for 45-60 minutes.[18]

-

Calculation: Determine the PLA2 activity in the samples by comparing the rate of fluorescence increase to the standard curve.

-

Caption: Workflow for a fluorometric PLA2 activity assay.

6.1.2. Titrimetric (pH-Stat) Assay for PLA2 Activity

This classic method measures the release of free fatty acids by titrating the resulting protons with a standardized base.

-

Principle: The hydrolysis of the ester bond by PLA2 releases a carboxylic acid, causing a decrease in pH. The rate of addition of a base (e.g., NaOH) required to maintain a constant pH is proportional to the enzyme activity.[16]

-

Materials:

-

pH-stat titrator or a pH meter with an automatic burette

-

Temperature-controlled reaction vessel (25°C)

-

Lecithin emulsion (substrate)

-

0.01-0.02 N standardized NaOH

-

0.1 M CaCl₂

-

1.0 M NaCl

-

Purified PLA2 enzyme

-

-

Procedure:

-

Substrate Preparation: Prepare a lecithin emulsion by sonicating soybean lecithin in a solution containing NaCl and CaCl₂.[16]

-

Blank Rate Determination:

-

Pipette 15 mL of the lecithin emulsion into the reaction vessel at 25°C.

-

Adjust the pH to 8.9 with NaOH.

-

Record the volume of NaOH required to maintain the pH at 8.9 for 3-5 minutes to determine the background hydrolysis rate.

-

-

Sample Measurement:

-

Add a known amount of the PLA2-containing sample to the emulsion.

-

Record the volume of NaOH added per minute to maintain the pH at 8.9 for 4-5 minutes.

-

-

Calculation: Calculate the enzyme activity after subtracting the blank rate. One unit is defined as the amount of enzyme that releases one micromole of titratable fatty acid per minute.[16]

-

Quantification of Lysophosphatidylcholine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of LPC and other lipid species in complex biological samples.

-

Principle: Lipids are first extracted from the biological matrix. The extracted lipids are then separated by liquid chromatography based on their physicochemical properties and subsequently detected and quantified by tandem mass spectrometry based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Materials:

-

LC-MS/MS system (e.g., Agilent 1290 Infinity LC coupled to a 6550 iFunnel Q-TOF MS)[21]

-

Reversed-phase C18 column

-

Organic solvents (methanol, methyl tert-butyl ether (MTBE), isopropanol, acetonitrile, chloroform)[21][22][23]

-

Internal standards (e.g., deuterated or odd-chain LPC)[21]

-

Biological samples (plasma, serum, tissue homogenates)

-

-

Procedure:

-

Lipid Extraction (Bligh & Dyer or MTBE method):

-

MTBE Method: To a 10 µL plasma sample, add 225 µL of cold methanol (B129727) containing internal standards. Vortex. Add 750 µL of cold MTBE. Vortex and shake at 4°C. Induce phase separation by adding 188 µL of water. Centrifuge.[21]

-

Collect the upper organic phase containing the lipids.

-

-

Sample Preparation:

-

Evaporate the solvent from the extracted lipids under a stream of nitrogen or using a centrifugal evaporator.

-

Reconstitute the dried lipid extract in an appropriate solvent mixture for LC-MS analysis (e.g., methanol/toluene 9:1, v/v).[21]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the lipids using a reversed-phase gradient.

-

Detect and quantify LPC species using appropriate mass transitions in multiple reaction monitoring (MRM) mode (for triple quadrupole MS) or by accurate mass measurement (for Q-TOF MS).

-

-

Data Analysis:

-

Integrate the peak areas for each LPC species and the internal standard.

-

Calculate the concentration of each LPC species by normalizing to the internal standard and comparing to a standard curve of known LPC concentrations.

-

-

Caption: Workflow for LPC quantification by LC-MS/MS.

Conclusion

The enzymatic production of lysophosphatidylcholine by phospholipase A2 is a fundamental process in lipid signaling. The diverse families of PLA2 enzymes, each with distinct regulatory mechanisms, ensure that LPC production is tightly controlled in response to specific cellular stimuli. The subsequent actions of LPC, either directly or through its conversion to other potent lipid mediators, are central to a vast array of biological responses. Understanding the intricate details of PLA2-mediated LPC production is paramount for researchers and drug development professionals aiming to modulate these pathways for therapeutic benefit in inflammatory, cardiovascular, and other diseases. The methodologies and data presented in this guide provide a solid foundation for the investigation of this critical enzymatic process.

References

- 1. The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Regulatory Functions of Phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulatory functions of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phospholipase A2 - Wikipedia [en.wikipedia.org]

- 8. Dynamic Role of Phospholipases A2 in Health and Diseases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence supporting a key role of Lp-PLA2-generated lysophosphatidylcholine in human atherosclerotic plaque inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of lysophosphatidylcholine in T-lymphocyte activation: involvement of phospholipase A2 in signal transduction through protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of secretory type-II phospholipase A2 and of lysophosphatidic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Lysophosphatidylcholine accumulation in cardiomyocytes requires thrombin activation of Ca2+-independent PLA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]

- 17. An Updated Review of Pro- and Anti-Inflammatory Properties of Plasma Lysophosphatidylcholines in the Vascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. abcam.com [abcam.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. Measurement of phospholipase A2 (PLA2) activity [bio-protocol.org]

- 21. agilent.com [agilent.com]

- 22. mdpi.com [mdpi.com]

- 23. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Lysophosphatidylcholine Signaling via G Protein-Coupled Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholine (LPC) is a bioactive lipid mediator generated from the hydrolysis of phosphatidylcholine by phospholipase A2. It is a major component of oxidized low-density lipoprotein (ox-LDL) and has been implicated in a wide range of physiological and pathophysiological processes, including inflammation, atherosclerosis, cancer, and autoimmune diseases.[1][2] LPC exerts its diverse biological effects in part by signaling through a subset of G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that represent major drug targets. This technical guide provides a comprehensive overview of LPC signaling through its putative GPCRs, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.

The primary GPCRs that have been associated with LPC signaling are GPR4, G2A (also known as GPR132), and OGR1 (GPR68).[3] However, the role of LPC as a direct endogenous ligand for these receptors is a subject of ongoing research and some debate. While initial studies identified LPC as a ligand for these receptors, some of these findings have been retracted or challenged, with proton-sensing or other lipids being identified as alternative or additional activators.[4][5][6][7][8] This guide will present the current understanding of the nuanced interactions between LPC and these GPCRs.

Core GPCRs in LPC Signaling

GPR4

GPR4 is a G protein-coupled receptor that is highly expressed in endothelial cells.[1] While initially identified as a receptor for LPC and sphingosylphosphorylcholine (B14255) (SPC), subsequent research has strongly implicated it as a proton-sensing receptor, activated by acidic pH.[5][6] LPC is now considered by some to be a positive allosteric modulator of GPR4, enhancing its sensitivity to protons.[9][10]

G2A (GPR132)

G2A is expressed predominantly in immune cells, including lymphocytes and macrophages.[3] The role of LPC as a direct agonist for G2A is controversial. While some early studies reported LPC as a high-affinity ligand for G2A, this finding was later retracted.[2][4] Subsequent studies have suggested that LPC may act as an antagonist of the proton-sensing activity of G2A, or that other molecules, such as oxidized fatty acids (e.g., 9-HODE), are the true endogenous ligands.[4][7][11][12] Nevertheless, many of the biological effects of LPC in immune cells are dependent on the presence of G2A.[3]

OGR1 (GPR68)

OGR1 is another GPCR that was initially suggested to be a receptor for sphingosylphosphorylcholine and to a lesser extent, LPC. However, like GPR4, it is now more widely recognized as a proton-sensing receptor.[8][13] It is expressed in various tissues and has been implicated in processes such as airway smooth muscle contraction and cancer progression in response to acidic environments.[8][14]

Quantitative Data: Ligand-Receptor Interactions

The binding affinities (Kd) and potencies (EC50) of LPC for its putative GPCRs have been reported in the literature, although some of these findings are subject to the controversies mentioned above. The following tables summarize the available quantitative data.

| Receptor | Ligand | Assay Type | Cell Line | Reported Kd (nM) | Reported EC50/IC50 | Reference |

| GPR4 | LPC | Radioligand Binding | CHO | 159 | [15] | |

| G2A (GPR132) | LPC | Not specified | Not specified | High-affinity | [2] | |

| LPC | Functional (pH-dependent activation) | Not specified | > 10 µM (IC50, antagonist) | [4][7] |

Note: The direct agonistic role of LPC on G2A has been a subject of retraction and debate.

Signaling Pathways

LPC-mediated activation of its putative GPCRs triggers a variety of downstream signaling cascades, primarily through the coupling to different families of heterotrimeric G proteins (Gq/11, Gi/o, Gs, and G12/13).

GPR4 Signaling

GPR4 is known to couple to Gs and G13, leading to the activation of adenylyl cyclase and RhoA signaling pathways, respectively.

G2A (GPR132) Signaling

The signaling downstream of G2A is complex and may be context-dependent. It has been reported to involve Gα13, Gs, and Gi, leading to RhoA activation, cAMP production, and calcium mobilization.

OGR1 (GPR68) Signaling

OGR1 primarily couples to Gq/11 and G12/13, leading to the activation of phospholipase C and RhoA signaling pathways, respectively.

Experimental Protocols

A variety of in vitro assays are utilized to study LPC-GPCR signaling. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and the total number of receptors (Bmax) for a radiolabeled ligand to its receptor.

Objective: To quantify the binding of a radiolabeled LPC analog to a specific GPCR.

Materials:

-

HEK293 cells transiently or stably expressing the GPCR of interest (e.g., GPR4, G2A, or OGR1).

-

Cell culture reagents.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Radiolabeled LPC analog (e.g., [3H]LPC).

-

Unlabeled LPC (for competition assays).

-

Scintillation cocktail and scintillation counter.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation:

-

Culture cells to high confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Saturation Binding:

-

Incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled LPC analog.

-

For each concentration, prepare a parallel set of tubes containing an excess of unlabeled LPC to determine non-specific binding.

-

Incubate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot specific binding against the concentration of the radioligand.

-

Analyze the data using non-linear regression to determine the Kd and Bmax.

-

cAMP Measurement Assay

This assay is used to determine the effect of LPC on the intracellular levels of cyclic AMP (cAMP), a key second messenger.

Objective: To measure changes in intracellular cAMP levels in response to GPCR activation by LPC.

Materials:

-

Cells expressing the GPCR of interest.

-

LPC or other test compounds.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture and Stimulation:

-

Seed cells in a multi-well plate and allow them to attach overnight.

-

Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Pre-incubate the cells with the inhibitor.

-

Add LPC or other test compounds at various concentrations. For Gi-coupled receptors, stimulate with forskolin simultaneously to measure the inhibition of cAMP production.

-

Incubate for a specified time at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the assay kit protocol.

-

Perform the cAMP detection assay following the manufacturer's instructions.

-

-

Data Analysis:

-

Measure the signal using a plate reader.

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in the cell lysates.

-

Plot the cAMP concentration against the ligand concentration to determine the EC50 or IC50.

-

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration, another important second messenger, upon GPCR activation.

Objective: To detect transient increases in intracellular calcium following LPC-mediated GPCR activation.

Materials:

-

Cells expressing the GPCR of interest (often co-transfected with a promiscuous Gα subunit like Gα16 to couple to the calcium pathway).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

LPC or other test compounds.

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

-

Cell Seeding and Dye Loading:

-

Seed cells in a black-walled, clear-bottom multi-well plate.

-

Load the cells with a calcium-sensitive dye by incubating them with the dye in a suitable buffer.

-

-

Calcium Measurement:

-

Place the plate in the fluorescence plate reader.

-

Measure the baseline fluorescence.

-

Add LPC or other test compounds and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the peak response against the ligand concentration to determine the EC50.

-

RhoA Activation Assay

This assay is used to measure the activation of the small GTPase RhoA, a downstream effector of G12/13-coupled receptors.

Objective: To determine if LPC stimulates the activation of RhoA through its GPCR.

Materials:

-

Cells expressing the GPCR of interest.

-

LPC or other test compounds.

-

RhoA activation assay kit (pull-down assay using Rhotekin-RBD beads).

-

Reagents for SDS-PAGE and Western blotting.

-

Anti-RhoA antibody.

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with LPC for a short period.

-

Lyse the cells in a buffer that preserves the GTP-bound state of RhoA.

-

-

Pull-down of Active RhoA:

-

Incubate the cell lysates with Rhotekin-RBD beads, which specifically bind to GTP-bound (active) RhoA.

-

Wash the beads to remove non-specifically bound proteins.

-

-

Detection of Active RhoA:

-

Elute the bound proteins from the beads.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Detect the amount of pulled-down RhoA by Western blotting using an anti-RhoA antibody.

-

-

Data Analysis:

-

Quantify the band intensity to determine the relative amount of active RhoA in each sample.

-

Conclusion

The signaling of lysophosphatidylcholine through G protein-coupled receptors is a complex and multifaceted area of research. While GPR4, G2A, and OGR1 have been identified as key players, the precise nature of their interaction with LPC is still under investigation, with evidence suggesting roles as direct ligands, allosteric modulators, or essential downstream effectors. The intricate signaling pathways initiated by these interactions, involving multiple G protein families and second messengers, underscore the diverse physiological and pathological roles of LPC. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the mechanisms of LPC-GPCR signaling and to explore their potential as therapeutic targets in a variety of diseases. As our understanding of this signaling axis continues to evolve, it holds the promise of new avenues for drug discovery and development.

References

- 1. Lysophosphatidylcholine impairs endothelial barrier function through the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GPR132 - Wikipedia [en.wikipedia.org]

- 4. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosylphosphorylcholine and lysophosphatidylcholine are ligands for the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The G protein-coupled receptor GPR4 suppresses ERK activation in a ligand-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. G2A is a proton-sensing G-protein-coupled receptor antagonized by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The GPCR OGR1 (GPR68) mediates diverse signalling and contraction of airway smooth muscle in response to small reductions in extracellular pH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanism of pH sensing and activation in GPR4 reveals proton-mediated GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanism of pH sensing and activation in GPR4 reveals proton-mediated GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. GPR68: An Emerging Drug Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sphingosylphosphorylcholine and lysophosphatidylcholine are ligands for the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Transport Mechanisms for Lysophosphatidylcholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholine (LPC) is a bioactive lysophospholipid that serves as a crucial intermediate in the metabolism of phosphatidylcholine, a major component of eukaryotic cell membranes.[1] Beyond its role as a metabolic byproduct, LPC functions as a signaling molecule, influencing a myriad of cellular processes including proliferation, differentiation, and inflammation.[1] Its involvement in both physiological and pathological conditions has made the understanding of its cellular uptake and transport mechanisms a significant area of research, particularly in the context of drug delivery and the development of therapeutics for a range of diseases. This technical guide provides a comprehensive overview of the current knowledge on LPC transport, detailing the key protein players, their mechanisms of action, and the experimental protocols used to elucidate these processes.

Core Transport Mechanisms

The cellular uptake of LPC is a complex process involving both passive diffusion and, more significantly, protein-mediated transport. The lipophilic nature of LPC allows for some degree of passive movement across the plasma membrane; however, its transport into and out of cells is primarily facilitated by specific transporter proteins.

Major Facilitator Superfamily Domain Containing 2A (Mfsd2a)

The most well-characterized transporter for LPC is the Major Facilitator Superfamily Domain containing 2a (Mfsd2a). This protein is a sodium-dependent lysophosphatidylcholine symporter, playing a critical role in the transport of LPC, particularly those carrying long-chain polyunsaturated fatty acids like docosahexaenoic acid (DHA), across the blood-brain barrier.[2][3][4][5][6][7][8][9][10][11]

Mfsd2a functions as a "flippase," utilizing an alternating access mechanism to transport LPC from the outer to the inner leaflet of the cell membrane.[2][12][13] This process is dependent on a sodium gradient and involves a conformational change in the protein to move the LPC molecule across the membrane.[2][7][8][10]

The efficiency of Mfsd2a-mediated LPC transport can be described by Michaelis-Menten kinetics. The apparent Michaelis constant (Km) reflects the substrate concentration at which the transport rate is half of the maximum velocity (Vmax).

| Substrate | Apparent Km (μM) | Cell Type/System | Reference |

| LPC-16:1-NBD | 3 | HEK293 cells | [1][2] |

| LPC-12:0-NBD | 244 | HEK293 cells | [1][2] |

| LPS | 47 | Proteoliposomes | [1] |

Note: Vmax values for Mfsd2a-mediated LPC transport are not yet well-defined in the literature.

ATP-Binding Cassette (ABC) Transporters

While Mfsd2a is a primary influx transporter, members of the ATP-binding cassette (ABC) transporter family, such as ABCA1 and ABCG1, are known to mediate the efflux of phospholipids (B1166683) and cholesterol from cells.[13][14][15][16][17][18][19] Their specific role in the direct transport of LPC out of the cell is an area of ongoing investigation, but their involvement in overall cellular lipid homeostasis suggests a potential role in regulating intracellular LPC levels.

Signaling Pathways Activated by LPC

LPC is not merely transported and metabolized; it also acts as a signaling molecule by binding to and activating specific cell surface receptors. This initiates intracellular signaling cascades that can lead to a variety of cellular responses.

G Protein-Coupled Receptors (GPCRs)

LPC has been shown to activate certain G protein-coupled receptors, notably GPR4 and G2A (also known as GPR132).

-

GPR4: Activation of GPR4 by LPC in endothelial cells leads to the activation of the small GTPase RhoA.[2][20] This signaling pathway is implicated in the regulation of endothelial barrier function.[2]

-

G2A: The G2A receptor is coupled to Gα13, and its activation by LPC also results in the activation of RhoA.[21][22] This pathway is involved in cytoskeletal rearrangement and has been linked to apoptosis.[21][22]

Caption: LPC signaling through G Protein-Coupled Receptors.

Toll-Like Receptor 4 (TLR4)

LPC can also trigger inflammatory responses through the activation of Toll-like receptor 4 (TLR4).[1][21][23][24][25] This interaction initiates a signaling cascade that involves the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), such as ERK, leading to the production of pro-inflammatory cytokines.[1][23][24]

Caption: LPC-induced TLR4 signaling pathway.

Experimental Protocols

Investigating the cellular uptake and transport of LPC requires a variety of specialized experimental techniques. Below are detailed methodologies for key experiments cited in the field.

Fluorescent LPC Uptake Assay

This assay measures the uptake of a fluorescently labeled LPC analog, such as TopFluor-LPC or NBD-LPC, into cells.

Materials:

-

Cells of interest (e.g., HEK293 cells transfected with Mfsd2a)

-

Culture medium

-

Fluorescently labeled LPC (e.g., TopFluor-LPC or LPC-NBD)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Culture: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate for plate reader-based assays or culture dishes for flow cytometry).

-

Incubation with Fluorescent LPC:

-

Prepare a working solution of the fluorescent LPC analog in culture medium at various concentrations.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the fluorescent LPC-containing medium to the cells.

-

Incubate for a specified time (e.g., 30 minutes to 4 hours) at 37°C.[6]

-

-

Washing:

-

Remove the fluorescent LPC-containing medium.

-

Wash the cells multiple times with ice-cold PBS to remove any unbound fluorescent LPC.

-

-

Quantification:

-

Flow Cytometry: Detach the cells (if adherent), resuspend in PBS, and analyze the fluorescence intensity of individual cells using a flow cytometer.

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope and quantify the intracellular fluorescence intensity.

-

Plate Reader: Measure the total fluorescence intensity per well using a fluorescence plate reader.

-

Caption: Experimental workflow for fluorescent LPC uptake assay.

Radioactive LPC Uptake Assay

This method utilizes radiolabeled LPC to provide a highly sensitive measure of uptake.

Materials:

-

Cells of interest

-

Culture medium

-

Radiolabeled LPC (e.g., [¹⁴C]-LPC or [³H]-LPC)

-

Transport buffer (e.g., 5 mM KCl, 10 mM HEPES, pH 7.4, 150 mM NaCl)[7]

-

Ice-cold PBS

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Seed cells in a multi-well plate and grow to confluency.

-

Uptake Assay:

-

Prepare a solution of radiolabeled LPC in transport buffer at the desired concentration.

-

Aspirate the culture medium and wash the cells once with transport buffer.

-

Add the radiolabeled LPC solution to the cells.

-

Incubate for a defined period at 37°C.

-

-

Termination of Uptake:

-

Quickly aspirate the radioactive solution.

-

Wash the cells rapidly with multiple changes of ice-cold PBS to stop the transport process and remove extracellular radioactivity.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the cell lysate to a scintillation vial.

-

Add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of LPC taken up by the cells.

-

Phospholipase A2 (PLA2) Activity Assay

This assay measures the activity of PLA2, the enzyme that produces LPC from phosphatidylcholine.

Radioactive Assay Protocol:

Materials:

-

Enzyme source (e.g., cell lysate or purified PLA2)

-

Radiolabeled phosphatidylcholine substrate (e.g., L-α-dipalmitoyl-(2-[³H]palmitoyl)-phosphatidylcholine)[26]

-

Assay buffer (e.g., 0.1 M glycine-NaOH buffer, pH 9.0, containing 2 µmol CaCl₂, 10 µg bovine serum albumin, 2.5 µmol sodium deoxycholate)[26]

-

Reaction termination solution (e.g., 5% Triton X-100 solution containing 40 µmol EDTA)[26]

-

Organic solvent for extraction (e.g., hexane (B92381) containing 0.1% acetic acid)[26]

-

Scintillation counter

Procedure:

-

Reaction Setup: In a reaction tube, combine the assay buffer, radiolabeled substrate, and the enzyme source.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Reaction Termination: Stop the reaction by adding the termination solution.

-

Product Extraction: Extract the radioactive fatty acid product (e.g., [³H]palmitic acid) using an organic solvent.[26]

-

Quantification: Measure the radioactivity in the organic phase using a scintillation counter. The amount of radioactivity is proportional to the PLA2 activity.

Fluorescent Assay Protocol:

Materials:

-

Enzyme source

-

Fluorescent PLA2 substrate (e.g., a substrate with a fluorophore that is quenched and fluoresces upon cleavage)

-

Assay buffer

-

Fluorescence plate reader

Procedure:

-

Reaction Setup: In a microplate well, combine the assay buffer, fluorescent substrate, and the enzyme source.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The rate of increase in fluorescence is proportional to the PLA2 activity.

Lysophosphatidylcholine Acyltransferase (LPCAT) Activity Assay

This assay measures the activity of LPCAT, the enzyme that converts LPC back to phosphatidylcholine. A fluorescent-based HPLC method is a sensitive approach.[3]

Materials:

-

Enzyme source (e.g., cell microsomes or purified LPCAT)

-

NBD-labeled lysophosphatidylcholine (NBD-lyso-PC)[3]

-

Acyl-CoA (e.g., arachidonoyl-CoA)[3]

-

Assay buffer

-

HPLC system with a fluorescence detector

Procedure:

-

Enzyme Reaction:

-

Incubate the enzyme source with NBD-lyso-PC and acyl-CoA in the assay buffer at the optimal temperature and pH (e.g., 30°C, pH 6.0 for recombinant human LPCAT3).[3]

-

-

Reaction Termination: Stop the reaction at various time points by adding a suitable solvent (e.g., methanol).

-

HPLC Analysis:

-

Inject the reaction mixture into a reverse-phase HPLC column.

-

Separate the fluorescent product (NBD-labeled phosphatidylcholine) from the substrate (NBD-lyso-PC).

-

Detect and quantify the fluorescent product using a fluorescence detector.

-

-

Data Analysis: The rate of formation of the fluorescent product is proportional to the LPCAT activity. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentrations.[3]

Conclusion and Future Directions

The cellular uptake and transport of lysophosphatidylcholine are intricate processes mediated by a concert of transporters and signaling receptors. Mfsd2a stands out as a key player in LPC influx, particularly at the blood-brain barrier, while the roles of ABC transporters in LPC efflux are still being elucidated. The ability of LPC to activate GPCRs and TLRs underscores its importance as a signaling molecule, influencing a wide range of cellular functions.

The detailed experimental protocols provided in this guide offer a toolkit for researchers to further investigate the nuances of LPC transport and signaling. Future research should focus on obtaining a more complete kinetic profile of LPC transporters, including Vmax values, to better understand their capacity and efficiency. Elucidating the complete downstream signaling cascades activated by LPC will provide a more comprehensive picture of its physiological and pathological roles. Furthermore, identifying and characterizing additional LPC transporters will be crucial for a holistic understanding of its cellular homeostasis. For drug development professionals, a deeper knowledge of these mechanisms will be invaluable for designing novel strategies to deliver therapeutics across biological barriers and for modulating LPC-related signaling pathways in various disease states. The continued exploration of LPC transport and signaling holds great promise for advancing our understanding of cellular lipid metabolism and for the development of new therapeutic interventions.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Activation of RhoA by lysophosphatidic acid and Galpha12/13 subunits in neuronal cells: induction of neurite retraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The G12/13-RhoA signaling pathway contributes to efficient lysophosphatidic acid-stimulated cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The lysophosphatidylcholine transporter, MFSD2A, is essential for CD8+ memory T cell maintenance and secondary response to infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Insights into the Transport Mechanism of the Human Sodium-dependent Lysophosphatidylcholine Transporter MFSD2A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Insights into the Transport Mechanism of the Human Sodium-dependent Lysophosphatidylcholine Transporter MFSD2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. abcam.com [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. Activation of GPR4 by Acidosis Increases Endothelial Cell Adhesion through the cAMP/Epac Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of apoA-I-dependent lipid efflux from adipocytes and role of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SPTLC1 Binds ABCA1 To Negatively Regulate Trafficking and Cholesterol Efflux Activity of the Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of HDL, ABCA1 and ABCG1 transporters in cholesterol efflux and immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ABCA1 mediates concurrent cholesterol and phospholipid efflux to apolipoprotein A-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular mechanisms for ABCA1-mediated cholesterol efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of ABCA1 Functions by Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biological Functions and Clinical Significance of the ABCG1 Transporter [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Direct genetic demonstration of Gα13 coupling to the orphan G protein-coupled receptor G2A leading to RhoA-dependent actin rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The lysophospholipid receptor G2A activates a specific combination of G proteins and promotes apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Lysophosphatidylcholine triggers TLR2- and TLR4-mediated signaling pathways but counteracts LPS-induced NO synthesis in peritoneal macrophages by inhibiting NF-κB translocation and MAPK/ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Lysophosphatidylcholines in Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophosphatidylcholines (LPCs) are amphipathic biomolecules derived from the hydrolysis of phosphatidylcholines. Present in biological membranes, they play crucial roles in a myriad of cellular processes, acting as both structural components and signaling molecules. Their unique physicochemical properties, stemming from their single acyl chain structure, allow them to dynamically influence membrane architecture and function. This technical guide provides a comprehensive overview of the core physicochemical properties of LPCs within lipid bilayers, detailing their impact on membrane fluidity, permeability, and curvature. Furthermore, it elucidates the key signaling pathways modulated by LPCs and presents detailed experimental protocols for the investigation of these properties, aiming to equip researchers and drug development professionals with the necessary knowledge to explore the multifaceted roles of LPCs in health and disease.

Introduction

This compound (LPCs) are generated primarily through the enzymatic action of phospholipase A2 (PLA2) on phosphatidylcholines, resulting in a molecule with a polar phosphocholine (B91661) headgroup and a single hydrocarbon tail. This "inverted cone" or "wedge" shape endows LPCs with distinct physicochemical characteristics that differentiate them from their diacyl counterparts. While present at low concentrations in most cell membranes, localized increases in LPC levels can dramatically alter membrane properties, leading to changes in cell morphology, function, and signaling. Understanding these fundamental properties is critical for deciphering the physiological and pathological roles of LPCs and for harnessing their potential in therapeutic applications.

Physicochemical Properties of this compound

The behavior of LPCs in aqueous environments and within lipid membranes is dictated by their molecular structure, particularly the length and saturation of their single acyl chain.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which LPC monomers in an aqueous solution begin to self-assemble into micelles. This property is highly dependent on the acyl chain length, with longer chains leading to lower CMC values due to increased hydrophobicity.

| Acyl Chain | CMC (mM) in water at 25°C | Reference |

| Caproyl (6:0) | 15 | [1] |

| Capryloyl (8:0) | 0.27 | [1] |

| Caproyl (10:0) | 0.029 | [1] |

| Myristoyl (14:0) | 1.850 | [2][3] |

| Palmitoyl (16:0) | 0.540 | [2][3] |

| Stearoyl (18:0) | 0.082 | [2][3] |

| Oleoyl (B10858665) (18:1) | 0.346 | [2][3] |

Effects on Membrane Fluidity

LPCs generally increase the fluidity of lipid bilayers, particularly in the gel phase. Their wedge shape disrupts the ordered packing of diacyl phospholipids, leading to a more disordered and fluid membrane state. However, the effect can vary depending on the lipid composition of the membrane. For instance, in dimyristoyl-phosphatidylcholine (DMPC) membranes, LPC induces disorder, while in egg yolk phosphatidylcholine (Egg-PC) membranes, a slight ordering effect has been observed.[4]

Impact on Membrane Permeability

The incorporation of LPCs into a lipid bilayer generally leads to an increase in membrane permeability. This is attributed to the creation of transient pores or defects in the membrane due to the packing stress induced by their conical shape. The extent of this effect is dependent on the LPC concentration and the acyl chain composition of both the LPC and the surrounding lipids. For example, 1-oleoyllysophosphatidylcholine can make gel-state dipalmitoylphosphatidylcholine membranes completely permeable to K+ at a concentration of just 1 mol%.[5] In human coronary artery endothelial cells, 30 µM of LysoPC increased monolayer permeability by 53%.[6]

Induction of Membrane Curvature

The conical shape of LPC molecules favors the formation of positively curved membrane structures. When incorporated into a lipid bilayer, LPCs can induce a positive curvature, leading to membrane budding and tubulation. The spontaneous radius of curvature (R₀) for phosphatidylcholine (PC) lysolipids has been reported to be in the range of +38 to +60 Å, depending on the acyl chain length.[7] In contrast, lysophosphatidic acid (LPA) has a more positive spontaneous curvature, with an R₀ value of +20 Å for the oleoyl species.[8][9] This property is fundamental to processes such as vesicle formation and cell fusion.

| Lysolipid | Spontaneous Radius of Curvature (R₀) in Å | Reference |

| PC Lysolipids (general) | +38 to +60 | [7] |

| Oleoyl LPA | +20 | [8][9] |

Lysophosphatidylcholine Signaling Pathways

Beyond their structural roles, LPCs are potent signaling molecules that can activate various intracellular pathways, often through G-protein coupled receptors (GPCRs).

GPCR-Mediated Signaling

LPCs can bind to and activate specific GPCRs, such as G2A and GPR4, initiating a cascade of intracellular events. This activation typically involves the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits, which in turn modulate the activity of downstream effectors.

Activation of Protein Kinase C (PKC) and RhoA

A significant downstream consequence of LPC signaling is the activation of Protein Kinase C (PKC) and the small GTPase RhoA. This pathway is crucial in regulating endothelial permeability. LPC activates membrane-associated PKC, which in turn leads to an increase in GTP-bound (active) RhoA.[10] This signaling cascade ultimately impacts the cytoskeleton and cell-cell junctions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physicochemical properties of LPCs in membranes.

Preparation of Liposomes Containing Lysophosphatidylcholine

This protocol describes the thin-film hydration method for preparing multilamellar vesicles (MLVs) containing a defined concentration of LPC.

Materials:

-

Diacyl phosphatidylcholine (e.g., DMPC, POPC)

-

Lysophosphatidylcholine (LPC) of desired acyl chain length

-

Chloroform

-

Methanol

-

Hydration buffer (e.g., PBS, Tris-HCl)

-

Rotary evaporator

-

Round-bottom flask

-

Water bath sonicator

Procedure:

-

Dissolve the desired amounts of diacyl phosphatidylcholine and LPC in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The final lipid concentration and the molar ratio of LPC should be predetermined.

-

Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure. Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tm) of the lipids to ensure a thin, uniform lipid film.

-

After complete removal of the solvent, flush the flask with nitrogen gas and hydrate (B1144303) the lipid film with the desired buffer. The buffer should be pre-warmed to a temperature above the Tm of the lipids.

-

Vortex the flask for several minutes to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

-

For a more uniform size distribution, the MLV suspension can be subjected to several freeze-thaw cycles or sonicated in a bath sonicator.

Determination of Membrane Fluidity using Fluorescence Anisotropy

This protocol utilizes the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure changes in membrane fluidity upon LPC incorporation.

Materials:

-

Liposome suspension (prepared as in 4.1)

-

DPH stock solution (in tetrahydrofuran (B95107) or methanol)

-

Fluorometer with polarization filters

-

Cuvettes

Procedure:

-

Label the liposome suspension with DPH by adding a small aliquot of the DPH stock solution to the liposome suspension while vortexing. The final DPH concentration should be low enough to avoid self-quenching (typically in the nanomolar to low micromolar range).

-

Incubate the mixture in the dark at a temperature above the lipid Tm for at least 30 minutes to allow for probe incorporation into the lipid bilayer.

-

Measure the fluorescence anisotropy using a fluorometer equipped with polarizers. Excite the sample with vertically polarized light (e.g., at 355 nm for DPH) and measure the emission intensity parallel (I_VV) and perpendicular (I_VH) to the excitation plane (e.g., at 430 nm for DPH).

-

Correct for instrumental bias (G-factor) by measuring the emission intensities with horizontally polarized excitation (I_HV and I_HH). The G-factor is calculated as G = I_HV / I_HH.

-

Calculate the fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

-

A decrease in the anisotropy value indicates an increase in membrane fluidity.

Assessment of Membrane Permeability using the Lactate (B86563) Dehydrogenase (LDH) Assay

This assay quantifies cell membrane damage by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium.

Materials:

-

Cultured cells

-

LPC solution of desired concentration

-

Cell culture medium

-

LDH assay kit (containing substrate, cofactor, and dye)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and culture until they reach the desired confluency.

-

Treat the cells with various concentrations of LPC for a specified period. Include untreated cells as a negative control and cells treated with a lysis buffer (provided in the kit) as a positive control (representing 100% LDH release).

-

After the incubation period, carefully collect the cell culture supernatant from each well.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture (substrate, cofactor, and dye) to each well containing the supernatant, according to the kit manufacturer's instructions.

-